molecular formula C16H12N4O2 B4316885 2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE

2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE

Cat. No.: B4316885
M. Wt: 292.29 g/mol
InChI Key: SDPKTRZDDFHWNB-UHFFFAOYSA-N
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Description

2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE is an organic compound characterized by the presence of cyano, nitro, and amino functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable phenyl precursor, followed by the introduction of the cyano group through a cyanation reaction. The amino group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE involves its interaction with molecular targets through its functional groups. The cyano and nitro groups can participate in various chemical reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-4-NITROPHENYL CYANIDE: Lacks the amino group, which may affect its reactivity and applications.

    4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE: Similar structure but without the cyano group, leading to different chemical properties.

    2-CYANO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE:

Uniqueness

2-CYANO-4-NITRO-5-[(1-PHENYLETHYL)AMINO]PHENYL CYANIDE is unique due to the presence of all three functional groups (cyano, nitro, and amino) on the phenyl ring

Properties

IUPAC Name

4-nitro-5-(1-phenylethylamino)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11(12-5-3-2-4-6-12)19-15-7-13(9-17)14(10-18)8-16(15)20(21)22/h2-8,11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPKTRZDDFHWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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